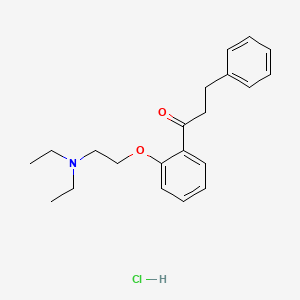

Etafenone hydrochloride

Description

Overview of Vasodilator and Antiarrhythmic Agents in Cardiovascular Therapy

Vasodilators are a class of drugs that widen blood vessels, allowing for increased blood flow. nih.gov They are crucial in managing a variety of cardiovascular conditions, including hypertension (high blood pressure), angina (chest pain), and heart failure. nih.gov The mechanism of action for vasodilators can vary, with some acting directly on the smooth muscle of the blood vessels and others working through different pathways. nih.gov For instance, nitrates increase the level of nitric oxide in vascular smooth muscle cells, leading to vasodilation. nih.gov Calcium channel blockers, on the other hand, inhibit the influx of calcium into muscle cells, resulting in decreased contractility and vasodilation. nih.gov

Antiarrhythmic agents are medications used to treat abnormal heart rhythms, known as arrhythmias. researchgate.net These conditions arise from malfunctions in the heart's electrical conduction system. researchgate.net The development of antiarrhythmic drugs has a long history, with early discoveries often stemming from empirical observations. oup.com The Vaughan Williams classification system, developed in the early 1970s, categorizes these drugs into four main classes based on their primary mechanism of action on cardiac ion channels. oup.comescholarship.org Class I drugs block sodium channels, Class II are beta-blockers, Class III block potassium channels, and Class IV are calcium channel blockers. oup.comahajournals.org This classification, though not perfect, remains a fundamental tool in understanding and prescribing antiarrhythmic therapies. escholarship.org

The landscape of antiarrhythmic drug development has evolved significantly over the decades. nih.gov Early research focused on suppressing premature ventricular contractions. nih.gov However, landmark clinical trials in the late 1980s and early 1990s revealed potential risks associated with some antiarrhythmic drugs, leading to a shift in research focus towards conditions like atrial fibrillation. oup.comnih.gov Modern research continues to explore new and safer antiarrhythmic agents, with a growing understanding of the molecular and genetic basis of cardiac arrhythmias. escholarship.org

Historical Perspective on the Development and Initial Investigations of Etafenone (B1671328) Hydrochloride

Etafenone, with the chemical name 1-[2-[2-(Diethylamino)ethoxy]phenyl]-3-phenyl-1-propanone, was first prepared and described in the late 1950s. drugfuture.com Its hydrochloride salt form enhances its solubility and stability. ontosight.ai Initial pharmacological investigations in the late 1960s explored its effects on the heart, including its impact on dynamics, metabolism, oxygen utilization, and coronary flow. medkoo.com These early studies identified Etafenone as a coronary vasodilator. ncats.iodrugfuture.com

Further research has categorized Etafenone as a potential antiarrhythmic and a calcium channel blocker. ncats.iodrugfuture.com It has been investigated for the therapy of angina pectoris. targetmol.com The World Health Organization (WHO) lists Etafenone as an investigational drug, signifying its potential for treating various medical conditions, though further clinical evaluation is required. ontosight.ai The compound has been noted for its ability to decrease heart rate and myocardial oxygen consumption. ncats.io While it has been used in the therapy of ischemic heart disease, it is important to note that this is based on its vasodilatory properties. ncats.io

Table 1: Chemical and Physical Properties of Etafenone and Etafenone Hydrochloride This table is interactive. You can sort and filter the data.

| Property | Etafenone | This compound | Reference |

|---|---|---|---|

| CAS Registry Number | 90-54-0 | 2192-21-4 | drugbank.comdrugfuture.com |

| Molecular Formula | C21H27NO2 | C21H28ClNO2 | drugbank.comdrugfuture.com |

| Molecular Weight | 325.44 g/mol | 361.91 g/mol | drugbank.comdrugfuture.com |

| Physical State | Liquid | Crystals | drugfuture.com |

| Boiling Point | 264-268 °C at 30 mmHg | Not Applicable | drugfuture.com |

| Melting Point | Not Applicable | 129-130 °C | drugfuture.com |

| IUPAC Name | 1-[2-[2-(Diethylamino)ethoxy]phenyl]-3-phenyl-1-propanone | 1-{2-[2-(diethylamino)ethoxy]phenyl}-3-phenylpropan-1-one hydrochloride | drugbank.comdrugfuture.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[2-[2-(diethylamino)ethoxy]phenyl]-3-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2.ClH/c1-3-22(4-2)16-17-24-21-13-9-8-12-19(21)20(23)15-14-18-10-6-5-7-11-18;/h5-13H,3-4,14-17H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWIEEUABBZFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=CC=C1C(=O)CCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

90-54-0 (Parent) | |

| Record name | Etafenone hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002192214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60176336 | |

| Record name | Etafenone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2192-21-4 | |

| Record name | 1-Propanone, 1-[2-[2-(diethylamino)ethoxy]phenyl]-3-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2192-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etafenone hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002192214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dialicor | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etafenone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-[2-(diethylamino)ethoxy]-3-phenylpropiophenone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETAFENONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTS160XKGC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization and Mechanistic Pathways of Etafenone Hydrochloride

Cardiovascular Pharmacodynamics of Etafenone (B1671328) Hydrochloride

The cardiovascular actions of etafenone hydrochloride are multifaceted, involving direct effects on blood vessels and the heart muscle itself. These actions are primarily related to its ability to induce coronary vasodilation, modulate the electrical activity of the heart, and exert a negative inotropic effect.

Coronary Vasodilatory Mechanisms

This compound functions as a coronary vasodilator, a property that has been a focal point of its investigation. ncats.iodrugbank.com This vasodilation leads to a decrease in heart rate and myocardial oxygen consumption, which are beneficial in the context of ischemic heart disease. ncats.io The compound's ability to relax the coronary vessels suggests a direct action on the vascular smooth muscle.

Studies in anesthetized dogs have demonstrated that etafenone induces coronary vasodilation, leading to a redistribution of myocardial blood flow. nih.gov Under normal conditions, there is a higher rate of blood flow to the subendocardial layers of the left ventricular wall compared to the subepicardial layers. nih.gov Pharmacologically induced vasodilation with etafenone was found to decrease this transmural gradient, indicating a significant vasodilatory capacity in all layers of the myocardium that can be harnessed by pharmacological intervention. nih.gov This redistribution of blood flow under the influence of etafenone differs from the persistent transmural gradient observed during hypoxia-induced vasodilation. nih.gov The vasodilatory action is also linked to its ability to block calcium channels. ncats.io

Myocardial Electrophysiological Modulations

This compound exhibits significant effects on the electrical properties of the heart, classifying it as an antiarrhythmic agent. ncats.ionih.gov These electrophysiological modulations were investigated in isolated rabbit hearts and canine or rabbit cardiac tissues using intracellular microelectrode techniques. nih.gov

In both atrial and ventricular muscle fibers, etafenone prolongs the action potential duration and the total refractory period. nih.gov This lengthening of the repolarization phase and the period during which the muscle cannot be re-excited contributes to its antiarrhythmic efficacy. Notably, atrial action potentials were affected at lower concentrations of etafenone than ventricular and Purkinje action potentials. nih.gov

| Tissue | Effect of this compound | Concentration Range |

| Atrial Myocardium | Prolonged action potential duration and total refractory period | Lower concentrations |

| Ventricular Myocardium | Prolonged action potential duration and total refractory period | Higher concentrations than atrial |

| Purkinje Fibers | Prolonged action potential duration and total refractory period | Higher concentrations than atrial |

Data derived from studies on isolated rabbit and canine cardiac tissues. nih.gov

Etafenone slows the upstroke of the action potential, which leads to an increase in conduction time. nih.gov In electrically stimulated hearts, direct recordings of the His bundle potential and surface electrograms revealed a marked prolongation of intraatrial and intranodal conduction times. nih.gov There was also some increase in His-Purkinje and ventricular conduction times. nih.gov In some instances, etafenone produced localized conduction block within the atria, though internodal conduction was usually spared. nih.gov Interestingly, the depression of atrioventricular conduction was not significant under normal sinus rhythm. nih.gov

| Conduction Pathway | Effect of this compound |

| Intraatrial | Marked prolongation of conduction time |

| Intranodal | Marked prolongation of conduction time |

| His-Purkinje | Some increase in conduction time |

| Ventricular | Some increase in conduction time |

Data based on recordings from electrically driven hearts. nih.gov

Negative Inotropic Actions on Myocardium

This compound exerts a negative inotropic action on the myocardium, meaning it decreases the force of muscular contraction. ncats.io This effect is attributed to its ability to inhibit the slow inward calcium current. nih.gov

In studies using isolated guinea pig papillary muscles, etafenone at a concentration of 3 mg/l reduced the isometric contractile force to 46.1% of the control value. nih.gov This reduction in contractility was accompanied by a loss of the plateau phase of the sodium-dependent action potential, while the rate of rise and overshoot remained unchanged. nih.gov In contrast, etafenone significantly diminished the upstroke velocity and overshoot of the slow-response action potential, which is primarily carried by calcium ions. nih.gov This inhibitory effect on the slow-response action potential could be counteracted by increasing the calcium concentration or by the administration of the beta-adrenergic agonist isoproterenol. nih.gov These findings strongly suggest that the negative inotropic effect of etafenone is a consequence of its inhibition of the calcium-carried slow inward current. nih.gov

Calcium Channel Modulatory Effects

In studies using isolated guinea pig atria, etafenone has been shown to decrease calcium influx. nih.gov This action is a key component of its electrophysiological effects. Research on isolated rabbit and canine cardiac tissues reveals that etafenone prolongs the duration of the action potential and the total refractory period in both atrial and ventricular fibers. nih.gov It also slows the upstroke of the action potential, and at higher concentrations, can reduce the resting potential. nih.gov These alterations in the action potential are indicative of its influence on ion channel activity, including calcium channels, which are fundamental to cardiac function. nih.govcvpharmacology.com Notably, atrial action potentials are affected at lower concentrations of etafenone than those in the ventricle and Purkinje fibers. nih.gov

Hematological Pharmacodynamics: Antiplatelet Activity of this compound

This compound exhibits significant antiplatelet activity through multiple mechanisms, including the direct inhibition of platelet aggregation, modulation of critical signaling pathways, and enzymatic inhibition.

Inhibition of Platelet Aggregation (Collagen-induced, ADP-induced, Arachidonic Acid-induced, Thromboxane (B8750289) A2-induced)

Etafenone demonstrates a dose-dependent inhibitory effect on platelet aggregation induced by several key agonists. In studies with rabbit platelet-rich plasma, its potency varies depending on the stimulus. The compound is most effective against collagen-induced aggregation, followed by arachidonic acid-induced aggregation. Its inhibitory effects on ADP and Thromboxane A2 (TXA2)-induced aggregation are less potent.

The median inhibitory concentrations (IC50) highlight these differences:

| Inducing Agent | IC50 of this compound |

| Collagen | 1.7 x 10⁻⁵ M |

| Arachidonic Acid | 2.8 x 10⁻⁵ M |

| ADP | 2.7 x 10⁻⁴ M |

| Thromboxane A2 (TXA2) | 3.2 x 10⁻⁴ M |

Data sourced from a study on rabbit platelet-rich plasma.

Modulation of Arachidonic Acid Cascade and Thromboxane B2 Production

A key mechanism behind etafenone's antiplatelet effect is its interference with the arachidonic acid cascade. When platelets are stimulated by collagen, etafenone inhibits the production of Thromboxane B2 (TXB2) in a dose-dependent manner, with effective concentrations ranging from 3 x 10⁻⁶ M to 3 x 10⁻⁴ M. TXB2 is a stable, inactive metabolite of TXA2, a potent platelet aggregator and vasoconstrictor. By reducing TXB2 levels, etafenone demonstrates its ability to suppress the activation of this pathway. However, research indicates that etafenone has a negligible effect on the activity of the enzyme thromboxane A2 synthetase itself.

Phosphodiesterase Inhibition and its Role in Antiplatelet Effects

The antiplatelet action of etafenone is also linked to the inhibition of phosphodiesterase (PDE). PDE enzymes are responsible for the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), a molecule that inhibits platelet activation. By inhibiting PDE, etafenone can increase intracellular cAMP levels, leading to reduced platelet aggregation. This mechanism is supported by comparative studies with trapidil (B1681361), a known PDE inhibitor. Etafenone and trapidil show similar IC50 values for inhibiting platelet aggregation induced by ADP and TXA2. However, etafenone is a more potent inhibitor of aggregation induced by collagen and arachidonic acid than trapidil, suggesting that while PDE inhibition is a component of its action, its modulation of the arachidonic acid pathway is a more dominant mechanism in certain contexts.

Respiratory System Pharmacodynamics: Bronchoactive Modulations by this compound

As a calcium antagonist, this compound also exerts effects on the respiratory system, specifically on the smooth muscle of the airways. nih.gov

Attenuation of Contractile Responses to Bronchoactive Agents

In studies using isolated guinea pig tracheal tissues, etafenone has been shown to effectively attenuate the contractile responses induced by a variety of bronchoactive agents. nih.gov This suggests a potential bronchodilatory effect. Furthermore, the relaxing responses induced by several bronchodilators were potentiated by the continuous infusion of etafenone. nih.gov

The compound's activity is summarized below:

| Effect of this compound | Bronchoactive Agent |

| Attenuated Contractile Responses | Acetylcholine hydrochloride |

| Prostaglandin (B15479496) F2α | |

| Histamine (B1213489) dihydrochloride | |

| Serotonin-creatinine sulfate | |

| Potentiated Relaxing Responses | Isoprenaline hydrochloride |

| Prostaglandin E2 | |

| Salbutamol (B1663637) hemisulfate | |

| Aminophylline (B1665990) | |

| Adrenaline |

Data sourced from a study on isolated guinea pig tracheal tissues. nih.gov

Potentiation of Relaxing Responses to Bronchodilators

This compound has demonstrated a significant ability to enhance the relaxing effects of various bronchodilators on airway smooth muscle. This potentiation effect is a key aspect of its pharmacological profile and suggests its potential utility in conditions characterized by bronchoconstriction.

Research conducted on isolated guinea pig tracheal tissues revealed that the continuous infusion of this compound amplified the relaxing responses induced by several bronchoactive agents. nih.gov Specifically, the relaxant effects of isoprenaline hydrochloride, prostaglandin E2, salbutamol hemisulfate, aminophylline, and adrenaline were all potentiated in the presence of this compound. nih.gov This synergistic interaction indicates that this compound may act through mechanisms that complement or enhance the pathways activated by these primary bronchodilators.

The primary mechanism of action for many bronchodilators, particularly beta-2 adrenergic agonists like isoprenaline and salbutamol, involves the stimulation of β2-adrenoceptors on airway smooth muscle. nih.govnih.gov This stimulation activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). nih.gov Elevated cAMP levels then initiate a cascade that results in the relaxation of the smooth muscle, leading to bronchodilation. nih.govpatsnap.com

Etafenone's ability to potentiate these agents suggests it may influence the cAMP pathway. One possible mechanism is the inhibition of phosphodiesterase (PDE) enzymes. nih.govfrontiersin.org PDEs are responsible for the breakdown of cAMP; by inhibiting these enzymes, etafenone could lead to a sustained elevation of intracellular cAMP levels, thereby amplifying the relaxing signal initiated by the bronchodilator. nih.govfrontiersin.org In particular, the dual inhibition of PDE3, which is crucial for smooth muscle function, and PDE4, which is involved in inflammatory responses, has been shown to produce synergistic bronchodilator and anti-inflammatory effects. nih.gov

The interaction was observed in ex vivo experiments using guinea pig tracheal tissues, a standard model for studying bronchodilator activity. nih.govpharm.or.jp In these studies, the tissues were first contracted with agents like histamine or methacholine (B1211447) to induce a state of bronchoconstriction. brieflands.com The subsequent application of a bronchodilator in the presence of this compound resulted in a more pronounced relaxation compared to the application of the bronchodilator alone. nih.gov

This potentiation is not limited to beta-adrenergic agonists. The enhancement of aminophylline-induced relaxation is also noteworthy, as aminophylline itself is a non-selective phosphodiesterase inhibitor. nih.gov This suggests that etafenone may have a broader mechanism of action that could involve calcium channel antagonism, a property attributed to it in some studies. nih.gov By acting as a calcium antagonist, etafenone could reduce the influx of calcium ions necessary for muscle contraction, thus predisposing the smooth muscle to relaxation and enhancing the effects of other relaxant agents.

Table 1: Interaction of this compound with Bronchodilators in Guinea Pig Tracheal Tissue

| Bronchodilator | Observed Effect with this compound | Putative Mechanism of Bronchodilator |

|---|---|---|

| Isoprenaline hydrochloride | Potentiated Relaxation nih.gov | Beta-adrenergic agonist nih.gov |

| Salbutamol hemisulfate | Potentiated Relaxation nih.gov | Beta-2 adrenergic agonist nih.gov |

| Adrenaline | Potentiated Relaxation nih.gov | Adrenergic agonist |

| Aminophylline | Potentiated Relaxation nih.gov | Phosphodiesterase inhibitor nih.gov |

| Prostaglandin E2 | Potentiated Relaxation nih.gov | Prostanoid receptor agonist |

Preclinical Investigations and Experimental Models of Etafenone Hydrochloride

In Vitro and Ex Vivo Pharmacological Studies

Isolated Cardiac Tissue Models (Rabbit Heart, Canine, Rabbit Cardiac Tissues)

The electrophysiologic effects of etafenone (B1671328) hydrochloride have been investigated using isolated rabbit hearts and canine or rabbit cardiac tissues with intracellular microelectrode techniques. In these models, etafenone demonstrated several key effects on cardiac function.

At concentrations ranging from 0.25 to 10 mg/L, etafenone was found to depress automaticity in the sinus node, atrioventricular junction, and Purkinje fibers. This depression occurred at concentrations that did not alter the action potential contour. In both atrial and ventricular fibers, etafenone prolonged the action potential duration and the total refractory period. Furthermore, it slowed the upstroke of the action potential and increased conduction time. At higher concentrations, a reduction in the resting potential was observed, leading to incomplete depolarization. Notably, atrial action potentials were affected at lower concentrations of etafenone than ventricular and Purkinje action potentials. bit2geek.com

In some instances, etafenone induced localized conduction block within the atria, though internodal conduction was usually spared. In electrically driven hearts, direct recordings of His bundle potential and surface electrograms showed a marked prolongation of intraatrial and intranodal conduction times, with some increase in His-Purkinje and ventricular conduction times. However, the depression of atrioventricular conduction was not significant under sinus rhythm. bit2geek.com

Table 1: Electrophysiologic Effects of Etafenone Hydrochloride on Isolated Cardiac Tissues

| Parameter | Effect | Tissue/Model |

|---|---|---|

| Automaticity | Depressed | Sinus node, atrioventricular junction, Purkinje fibers |

| Action Potential Duration | Prolonged | Atrial and ventricular fibers |

| Total Refractory Period | Prolonged | Atrial and ventricular fibers |

| Action Potential Upstroke | Slowed | Atrial and ventricular fibers |

| Conduction Time | Increased | Atrial and ventricular fibers |

| Resting Potential | Reduced at higher concentrations | Atrial and ventricular fibers |

| Intraatrial Conduction Time | Markedly prolonged | Electrically driven hearts |

| Intranodal Conduction Time | Markedly prolonged | Electrically driven hearts |

Isolated Guinea Pig Tracheal Tissue Models

In studies utilizing isolated guinea pig tracheal tissues, this compound demonstrated significant effects on bronchoactive agent-induced responses. The compound was observed to attenuate the contractile responses induced by acetylcholine hydrochloride, prostaglandin (B15479496) F2a, histamine (B1213489) dihydrochloride, and serotonin-creatinine sulfate. Conversely, the relaxing responses induced by isoprenaline hydrochloride, prostaglandin E2, salbutamol (B1663637) hemisulfate, aminophylline (B1665990), and adrenaline were potentiated with the continuous infusion of this compound. These findings suggest a potential role for this compound in modulating airway smooth muscle tone.

Table 2: Effects of this compound on Bronchoactive Agent Responses in Isolated Guinea Pig Trachea

| Agent Type | Agent Name | Effect of this compound |

|---|---|---|

| Contractile | Acetylcholine hydrochloride | Attenuated |

| Contractile | Prostaglandin F2a | Attenuated |

| Contractile | Histamine dihydrochloride | Attenuated |

| Contractile | Serotonin-creatinine sulfate | Attenuated |

| Relaxing | Isoprenaline hydrochloride | Potentiated |

| Relaxing | Prostaglandin E2 | Potentiated |

| Relaxing | Salbutamol hemisulfate | Potentiated |

| Relaxing | Aminophylline | Potentiated |

| Relaxing | Adrenaline | Potentiated |

Platelet-Rich Plasma Models

The inhibitory effect of this compound on platelet aggregation has been studied in rabbit platelet-rich plasma. Etafenone demonstrated a dose-dependent inhibitory effect on platelet aggregation induced by various agents.

Against collagen-induced aggregation, etafenone showed a median inhibitory concentration (IC50) of 1.7 x 10(-5)M. immattersacp.org For ADP-induced aggregation, the IC50 was significantly higher at 2.7 x 10(-4)M. immattersacp.org Etafenone also dose-dependently inhibited arachidonic acid (AA)-induced platelet aggregation with an IC50 of 2.8 x 10(-5)M. immattersacp.org In the case of thromboxane (B8750289) A2-induced aggregation, the IC50 was 3.2 x 10(-4)M. immattersacp.org

Further investigation into the mechanism revealed that etafenone, at concentrations from 3 x 10(-6) to 3 x 10(-4)M, dose-dependently inhibited the production of thromboxane B2 induced by collagen. However, it had little effect on thromboxane A2 synthetase activity in rabbit platelet homogenate. immattersacp.org

Table 3: Inhibitory Effects of this compound on Platelet Aggregation in Rabbit Platelet-Rich Plasma

| Inducing Agent | IC50 of this compound |

|---|---|

| Collagen (15-20 µg/ml) | 1.7 x 10(-5)M |

| ADP (20 µM) | 2.7 x 10(-4)M |

| Arachidonic Acid (0.3-0.5 mM) | 2.8 x 10(-5)M |

| Thromboxane A2 | 3.2 x 10(-4)M |

In Vivo Animal Models

Myocardial Energy Metabolism Studies (Dog Heart Coronary Occlusion Model)

Considerations for Translational Research from Preclinical Findings

Translating preclinical findings into clinical practice presents numerous challenges, and the data from this compound studies are no exception. While preclinical models provide valuable initial insights, their direct applicability to human health requires careful consideration.

One of the primary challenges is the potential for discrepancies between animal models and human physiology. bit2geek.com For instance, the electrophysiologic effects observed in isolated rabbit and canine cardiac tissues may not perfectly replicate the complex, integrated cardiovascular system of a human. oup.com Similarly, the responses seen in guinea pig tracheal tissue might not fully predict the effects on human airways. The differences in genetic makeup and physiological responses between species can limit the direct translatability of these findings. bit2geek.com

Furthermore, the conditions of preclinical studies are often highly controlled and may not reflect the heterogeneity of a human patient population. Real-world factors such as patient motivation, medication access, and co-morbidities are not accounted for in these early-stage investigations. immattersacp.org The failure rate for new drugs transitioning from preclinical to clinical phases is high, with a significant reason being a lack of efficacy in humans despite promising preclinical results. nih.gov This highlights the limitations in the predictive power of some preclinical models.

To bridge this "valley of death" in translation, there is a growing emphasis on the use of more human-relevant models, such as 3D culture systems and organ-on-a-chip technologies. nih.gov For a compound like etafenone, future translational research would benefit from incorporating such advanced models to better predict its effects in humans. Additionally, a thorough understanding of the pharmacokinetic properties in preclinical models is crucial for extrapolating efficacy and safety to predict clinical outcomes.

Advancements in Preclinical Modeling for Cardiovascular and Respiratory Research pertinent to this compound

The development and validation of therapeutic agents rely heavily on preclinical models that can accurately predict clinical outcomes. In cardiovascular and respiratory research, there has been a significant evolution from simple cell cultures to complex, physiologically relevant systems. These advanced models, including isolated perfused organs, precision-cut tissue slices, and organ-on-a-chip technologies, provide critical insights into the pharmacodynamics and mechanism of action of compounds like this compound. nih.govnih.govwisdomlib.org

Cardiovascular Research Models

Preclinical evaluation of this compound's cardiovascular effects has utilized sophisticated ex vivo models that preserve the intricate electrophysiological properties of cardiac tissue. nih.gov These models are crucial for understanding the antiarrhythmic potential of a drug before it progresses to in-vivo studies.

Detailed electrophysiologic investigations of this compound were conducted using isolated rabbit hearts and cardiac tissues from both dogs and rabbits. nih.gov These studies employed intracellular microelectrode techniques to meticulously record the drug's impact on cardiac action potentials, automaticity, and conduction. nih.gov

Detailed Research Findings:

In these ex vivo cardiac models, this compound demonstrated significant electrophysiological effects. The compound was found to:

Depress Automaticity: It reduced the spontaneous firing rate in the sinus node, atrioventricular junction, and Purkinje fibers. nih.gov

Prolong Action Potential: In both atrial and ventricular fibers, this compound increased the duration of the action potential and the total refractory period. nih.gov

Slow Conduction: The drug slowed the upstroke of the action potential, leading to an increased conduction time. Atrial action potentials were noted to be affected at lower concentrations than those of the ventricle and Purkinje fibers. nih.gov

Prolong Conduction Times: In electrically stimulated hearts, direct recordings of the His bundle potential showed a marked prolongation of intra-atrial and intranodal conduction times, with smaller increases in His-Purkinje and ventricular conduction times. nih.gov

These findings from isolated heart and tissue models have been instrumental in characterizing the Class 1C antiarrhythmic properties of this compound.

Interactive Data Tables

Below are summaries of the key electrophysiological findings from preclinical cardiac models of this compound.

Table 1: Effect of this compound on Cardiac Electrophysiology

| Parameter | Tissue/Model | Observed Effect | Citation |

|---|---|---|---|

| Automaticity | Sinus Node, AV Junction, Purkinje Fibers | Depressed | nih.gov |

| Action Potential Duration | Atrial and Ventricular Fibers | Prolonged | nih.gov |

| Total Refractory Period | Atrial and Ventricular Fibers | Prolonged | nih.gov |

| Action Potential Upstroke | Atrial and Ventricular Fibers | Slowed | nih.gov |

| Resting Potential | Atrial and Ventricular Fibers | Reduced (at higher concentrations) | nih.gov |

Table 2: Effects of this compound on Cardiac Conduction Times

| Conduction Pathway | Model System | Observed Effect | Citation |

|---|---|---|---|

| Intra-atrial | Electrically Driven Hearts | Marked Prolongation | nih.gov |

| Intranodal (A-H interval) | Electrically Driven Hearts | Marked Prolongation | nih.gov |

| His-Purkinje (H-V interval) | Electrically Driven Hearts | Some Increase | nih.gov |

| Ventricular | Electrically Driven Hearts | Some Increase | nih.gov |

Respiratory Research Models

The field of preclinical respiratory research has seen remarkable advancements, moving toward models with higher physiological relevance to the human lung. nih.govnih.gov Modern techniques include ex vivo models like precision-cut lung slices (PCLS) and isolated perfused lung platforms, as well as innovative in vitro systems such as patient-derived organoids and micro-engineered lung-on-a-chip devices. nih.govwisdomlib.org These models allow for detailed investigation of drug efficacy, delivery, and toxicity in a setting that mimics the three-dimensional structure and cellular microenvironment of the lung. nih.govwisdomlib.org

While these advanced models are increasingly used for screening novel inhaled therapies, specific preclinical studies applying these sophisticated respiratory models to investigate this compound are not prominently featured in the available scientific literature. Therefore, the effects of this compound on the respiratory system have not been characterized using these advanced preclinical platforms.

Clinical Research and Therapeutic Applications of Etafenone Hydrochloride

Clinical Efficacy in Ischemic Heart Disease

Ischemic heart disease is characterized by an imbalance between the myocardial oxygen supply and demand, often leading to symptoms like angina pectoris. medscape.com The therapeutic strategy for such conditions often involves either increasing oxygen supply or decreasing oxygen demand. mhmedical.com Etafenone (B1671328) hydrochloride has been evaluated for its role in managing this imbalance through its specific pharmacological actions.

The antianginal properties of Etafenone hydrochloride are rooted in its function as a coronary vasodilator. drugbank.comnih.gov Angina pectoris, the chest pain associated with myocardial ischemia, occurs when the heart muscle's demand for oxygenated blood is not met by the supply. medscape.com Vasodilator agents help to alleviate angina by relaxing and widening coronary blood vessels, thereby increasing blood flow to the heart muscle. unica.it

Preclinical research conducted in canine models has demonstrated that Etafenone induces significant coronary vasodilation. A key finding from these studies is its effect on the distribution of myocardial blood flow. Under normal conditions, a natural gradient exists where the inner layer of the heart wall (subendocardium) receives higher blood flow than the outer layer (subepicardium). Etafenone was observed to cause a marked redistribution of this regional flow, leading to a decrease in the transmural gradient. nih.gov This redistribution suggests that the drug effectively utilizes the vasodilatory capacity present in all layers of the myocardium, potentially improving perfusion to areas that are most vulnerable to ischemia. nih.gov

Beyond improving oxygen supply, a crucial aspect of managing ischemic heart disease is reducing the heart's oxygen consumption. mhmedical.com The workload of the heart is a primary determinant of its oxygen demand. nih.gov Preclinical studies on isolated guinea pig hearts have provided insights into how this compound contributes to this effect.

The table below summarizes the key metabolic effects observed in preclinical models following Etafenone administration, particularly after an ischemic event.

| Metabolic Parameter | Observation with Etafenone Pre-treatment | Implication |

| Creatine Phosphate (B84403) | Significant increase 15 minutes after post-ischemic reperfusion. researchgate.net | Better recovery of high-energy phosphate stores. |

| Adenosine (B11128) Triphosphate (ATP) | Significant increase 15 minutes after post-ischemic reperfusion. researchgate.net | Enhanced preservation and resynthesis of cellular energy. researchgate.net |

| Total Adenine Nucleotide | Significant increase 15 minutes after post-ischemic reperfusion. researchgate.net | Improved overall myocardial energy state. |

| NADH Fluorescence Increase | Prolonged time to detectable increase during ischemia. researchgate.net | Suggests a delay in the onset of metabolic stress. |

Investigational Clinical Development and Phases of Study (Phase I-II)

The clinical development of any new drug follows a structured pathway of phased studies to establish its profile in humans. While this compound has been the subject of pharmacological research, detailed public records and results from specific Phase I and Phase II clinical trials are not extensively available in the current literature.

Typically, the investigational pathway for a cardiovascular agent like Etafenone would involve:

Phase I Studies: These are the first-in-human trials, usually conducted in a small number of healthy volunteers. The primary goals are to assess the compound's basic properties, including how it is absorbed, distributed, metabolized, and excreted. This phase establishes a preliminary understanding of the compound's behavior in the human body.

Phase II Studies: Once a compound has cleared Phase I, Phase II trials are initiated in a larger group of patients who have the target condition, in this case, ischemic heart disease. These studies aim to evaluate the drug's efficacy in treating the disease and to determine the optimal dose range. Researchers continue to monitor the compound's behavior and effects in this patient population.

Without specific trial data for Etafenone, a definitive summary of its early clinical development is not possible.

Potential for Chronic Obstructive Pulmonary Disease Therapy based on Preclinical Findings

Chronic Obstructive Pulmonary Disease (COPD) is a lung disease characterized by chronic bronchitis and emphysema. nih.gov The development of new therapies often relies on preclinical evidence suggesting a plausible mechanism of action. A review of available scientific literature did not yield specific preclinical studies investigating the effects of this compound on pulmonary tissues or in models of COPD. Therefore, there is currently no documented preclinical basis to support its potential for COPD therapy.

Future Clinical Research Directions for this compound

Given the established vasodilator and myocardial metabolic effects of this compound, future research could explore several avenues to clarify its therapeutic potential in the context of modern cardiovascular medicine.

Comparative Efficacy Trials: To determine its place in therapy, future clinical trials could compare this compound against current first- and second-line antianginal agents. Such studies would need to assess not only symptom control but also objective measures of ischemia.

Mechanistic Studies on Metabolism: The preclinical findings that Etafenone may preserve myocardial energy stores are compelling. researchgate.net Further research could delve deeper into these metabolic mechanisms. Investigating whether these effects translate to clinical benefits in patients with chronic ischemia could identify specific patient populations who might derive the most benefit.

Combination Therapy: The management of heart failure and ischemic heart disease often involves the use of multiple drugs with complementary mechanisms of action. nih.gov Future studies could evaluate the efficacy of this compound when used in combination with other standard cardiovascular medications, such as beta-blockers or ACE inhibitors.

Exploration in Other Ischemic Conditions: While the primary focus has been on cardiac ischemia, its vasodilator properties could warrant preclinical investigation in other conditions characterized by vascular insufficiency. However, any such exploration would first require foundational preclinical studies to establish a scientific rationale.

The development of novel vasodilator drugs continues, with a focus on agents that have multiple mechanisms of action or can be targeted to specific patient profiles. nih.govmdpi.com Any renewed interest in Etafenone would likely depend on demonstrating a unique advantage over the numerous existing therapeutic options.

Structure Activity Relationship Sar Studies and Drug Design Principles for Etafenone Hydrochloride Analogues

Foundational Concepts of Structure-Activity Relationship in Drug Discovery

The principle of Structure-Activity Relationship (SAR) is a cornerstone of medicinal chemistry, examining the link between a molecule's chemical structure and its biological activity. This concept is founded on the premise that the three-dimensional arrangement of atoms and functional groups within a molecule dictates its interactions with biological targets like enzymes and receptors, thereby influencing its therapeutic effects. By systematically altering the chemical structure of a compound, medicinal chemists can observe the resulting changes in biological activity, a process that guides the optimization of lead compounds into effective and safer drugs.

Key molecular features that are central to SAR studies include:

Functional Groups: The specific arrangement of atoms within a molecule, known as functional groups, plays a critical role in its biological activity. Groups such as hydroxyls, amines, and carbonyls can form essential interactions like hydrogen bonds with biological targets, significantly impacting a drug's efficacy. Modifying these groups can alter a compound's solubility, stability, and reactivity.

Stereochemistry: The spatial arrangement of atoms, or stereochemistry, is crucial as biological systems are often chiral. Enantiomers, which are mirror images of each other, can exhibit vastly different pharmacological activities and metabolic profiles.

Electronic Properties: The distribution of electrons within a molecule affects its reactivity and how it binds to a target. Electron-donating or withdrawing groups can modify the electronic character of a molecule, thereby influencing its potency and selectivity.

Molecular Size and Shape: A molecule's size and three-dimensional shape determine its ability to fit into the binding site of a biological target. Optimizing these features is essential for achieving the desired biological response.

A more advanced and quantitative approach within this field is the Quantitative Structure-Activity Relationship (QSAR), which develops mathematical models to correlate the chemical structure with biological activity. These models are powerful predictive tools in drug design, helping to prioritize the synthesis of new compounds.

The concept of a pharmacophore is also central to SAR. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a biological response. It defines the crucial spatial arrangement of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. Pharmacophore models are instrumental in virtual screening to identify new potential drug candidates from large chemical libraries and in guiding the design of novel molecules.

The systematic process of SAR involves several strategies for structural modification:

Homologation and Chain Branching: Adding methylene groups (homologation) or introducing branching can affect a molecule's interaction with its target by altering its size, shape, and lipophilicity.

Ring Size and Fusion: Modifying the size of rings within a molecule or fusing rings can impact its rigidity and conformational flexibility, which can enhance binding affinity.

Structural Simplification and Rigidification: Simplifying complex structures can lead to improved drug-like properties. Conversely, making a molecule more rigid can enhance its selectivity for a specific target by reducing the number of possible conformations.

Ultimately, a thorough understanding of SAR principles allows for a more rational approach to drug discovery, enabling the design of molecules with enhanced efficacy and reduced potential for adverse effects.

Elucidation of Key Structural Determinants for Pharmacological Activity of Etafenone (B1671328) Hydrochloride

Etafenone hydrochloride is a compound belonging to the propiophenone class, and its pharmacological activity is intrinsically linked to its specific chemical structure. The core structure consists of a 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-phenylpropan-1-one backbone. Analysis of this structure reveals several key determinants that are crucial for its biological action.

The propiophenone skeleton forms the central scaffold of the molecule. Within this, the carbonyl group (C=O) is a significant feature. As a hydrogen bond acceptor, it is likely to be involved in interactions with biological targets.

Attached to the propiophenone core are several key substituents that define its activity:

Aromatic Rings: Etafenone possesses two phenyl rings. The spatial arrangement and electronic properties of these rings are critical for binding to its target receptors. Modifications to these rings, such as the introduction of different substituents, would be expected to alter the compound's activity.

Diethylaminoethoxy Side Chain: This flexible side chain, attached at the ortho position of one of the phenyl rings, is a defining feature.

The tertiary amine (diethylamino group) is basic and will be protonated at physiological pH. This positive charge is often crucial for forming ionic interactions with negatively charged residues (e.g., aspartate or glutamate) in the binding site of a receptor or enzyme. The size and lipophilicity of the ethyl groups on the nitrogen atom also influence binding and pharmacokinetic properties.

The ether linkage (-O-) introduces a degree of flexibility and can also act as a hydrogen bond acceptor. The length of the ethoxy chain is also a critical parameter, as it determines the distance between the tertiary amine and the propiophenone core, which must be optimal for fitting into the target's binding pocket.

In essence, the pharmacological profile of this compound is a result of the interplay between its rigid aromatic core and the flexible, charged side chain. The specific combination and spatial orientation of the carbonyl group, the aromatic systems, the ether linkage, and the protonated tertiary amine create a unique pharmacophore that dictates its interaction with its biological target. Studies on related compounds, such as propafenone (B51707) and its analogs, have shown that lipophilicity and hydrogen bond acceptor strength are important factors for their biological activity, which is also likely true for etafenone.

Strategic Chemical Modifications and Analog Design in the Propiophenone Class relevant to Etafenone

Strategic chemical modifications of compounds within the propiophenone class, such as etafenone and the related drug propafenone, are undertaken to enhance therapeutic efficacy, improve selectivity, and optimize pharmacokinetic profiles. The design of analogs focuses on altering specific structural features to fine-tune the molecule's interaction with its biological target.

Key strategies for the chemical modification of propiophenone-type compounds include:

Alterations to the Aromatic Rings:

Substitution Patterns: Introducing various substituents (e.g., hydroxyl, methoxy, halogen groups) at different positions on the phenyl rings can significantly impact activity. The position and nature of these substituents can influence the electronic properties and steric interactions of the molecule within the binding site. For instance, in related classes of drugs, para-substitution on an aromatic ring has been shown to enhance cardioselectivity.

Modifications of the Amino Side Chain:

Nature of the Amine: The tertiary amine in etafenone (diethylamino group) is a critical feature. Modifying the alkyl substituents on the nitrogen atom (e.g., replacing ethyl with propyl or introducing cyclic amines like piperidine) can affect the molecule's basicity, lipophilicity, and steric bulk, thereby influencing its binding affinity and selectivity. Studies on propafenone analogs have shown that converting the tertiary amine to a quaternary ammonium salt can alter its interaction with targets and its ability to cross cell membranes.

Length of the Spacer: The length of the alkoxy chain connecting the amine to the phenyl ring is crucial for positioning the charged amino group correctly within the binding pocket. Shortening or lengthening this chain can lead to a significant loss of activity.

Changes to the Propiophenone Core:

Carbonyl Group Modification: While often essential for activity, the carbonyl group can be modified to an oxime or reduced to a hydroxyl group to probe its role as a hydrogen bond acceptor. Such changes can provide insights into the binding mode and may lead to compounds with different pharmacological profiles.

Alpha- and Beta-Carbon Modifications: Introducing substituents on the carbons of the propanone chain can alter the molecule's conformation and metabolic stability.

The table below illustrates some potential strategic modifications to the etafenone structure and the rationale behind them.

| Structural Moiety | Potential Modification | Rationale for Modification |

| Phenyl Ring A (with side chain) | Introduction of a methoxy group | To increase electron density and explore additional hydrogen bonding opportunities. |

| Phenyl Ring B | Replacement with a naphthyl group | To increase hydrophobicity and explore extended binding pockets. |

| Diethylamino Group | Replacement with a piperidinyl group | To introduce conformational rigidity and alter basicity. |

| Ethyl Groups on Nitrogen | Replacement with isopropyl groups | To increase steric bulk and potentially enhance selectivity. |

| Ethoxy Spacer | Lengthening to a propoxy chain | To alter the distance between the amine and the aromatic core. |

| Carbonyl Group | Reduction to a hydroxyl group | To investigate the importance of the hydrogen bond acceptor capability. |

These strategic modifications, guided by SAR principles, allow for a systematic exploration of the chemical space around the etafenone scaffold. The goal is to identify analogs with improved therapeutic properties, such as increased potency, higher selectivity for the intended target, and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.

Computational and Experimental Approaches in SAR Studies of this compound

The exploration of the Structure-Activity Relationship (SAR) for this compound and its analogs is a multifaceted process that integrates both computational and experimental methodologies. These approaches work in synergy to build a comprehensive understanding of how structural modifications influence biological activity, thereby guiding the design of new and improved therapeutic agents.

Computational Approaches:

Computational methods offer a rapid and cost-effective way to predict the activity of novel compounds and to understand their interactions with biological targets at a molecular level.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are a cornerstone of computational drug design. For etafenone and its analogs, a QSAR model would be developed by first compiling a dataset of structurally related compounds with their corresponding experimentally determined biological activities. Molecular descriptors, which are numerical representations of various physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters), are then calculated for each compound. Statistical methods are employed to build a mathematical equation that correlates these descriptors with biological activity. A robust QSAR model can then be used to predict the activity of newly designed, unsynthesized etafenone analogs, helping to prioritize which compounds to synthesize and test. For instance, 3D-QSAR models have been successfully applied to other propiophenone derivatives to elucidate the structural requirements for their activity.

Molecular Docking: This technique simulates the binding of a ligand (etafenone or its analog) to the three-dimensional structure of its biological target (e.g., an ion channel or receptor). Molecular docking algorithms explore various possible conformations of the ligand within the binding site and estimate the binding affinity. This provides valuable insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. The results can explain the observed SAR and guide the design of new analogs with improved binding characteristics.

Pharmacophore Modeling: Based on a set of active etafenone analogs, a pharmacophore model can be generated. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors, aromatic rings, positively charged centers) required for biological activity. The pharmacophore model can then be used as a 3D query to screen large virtual libraries of compounds to identify new potential drug candidates with diverse chemical scaffolds but the same essential features.

Experimental Approaches:

Experimental techniques are essential for synthesizing and testing the designed analogs, providing the real-world data needed to validate and refine the computational models.

Chemical Synthesis: The synthesis of a focused library of etafenone analogs is a critical experimental step. Organic chemists use various synthetic routes to introduce the specific structural modifications suggested by the SAR and computational studies.

In Vitro Biological Assays: Once synthesized, the analogs are tested in a variety of in vitro assays to determine their biological activity. These assays are designed to measure the compound's effect on its specific biological target. For example, if etafenone targets a specific ion channel, electrophysiology techniques could be used to measure the effect of the analogs on the channel's function. The data generated from these assays (e.g., IC50 or EC50 values) are then used to build and validate the QSAR models.

Spectroscopic and Crystallographic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can be used to determine the three-dimensional structure of the synthesized analogs and, if possible, their complex with the biological target. This structural information is invaluable for understanding the precise binding mode and for validating the predictions from molecular docking studies.

The iterative cycle of computational design, chemical synthesis, and experimental testing is a powerful paradigm in modern drug discovery. In the context of this compound, this integrated approach allows for a systematic and rational exploration of its SAR, ultimately facilitating the design of new analogs with enhanced therapeutic potential.

Analytical Methodologies for the Characterization and Quantification of Etafenone Hydrochloride

Chromatographic Techniques for Etafenone (B1671328) Hydrochloride

Chromatography is a cornerstone of pharmaceutical analysis, offering high-resolution separation of a drug from its impurities and degradation products. wjpmr.com High-Performance Liquid Chromatography (HPLC) is the most prevalent chromatographic technique for the analysis of non-volatile or thermally unstable drugs like Etafenone hydrochloride. wjpmr.comijrar.org

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of an HPLC method for this compound involves a systematic optimization of chromatographic conditions to achieve the desired separation. ijrar.org This process includes the selection of an appropriate stationary phase (column), mobile phase composition (solvents and buffers), flow rate, and a suitable detector, typically a UV detector for compounds with a chromophore like this compound. ijrar.orgijcrt.org

Once developed, the method must be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. researchgate.netpharmtech.com Validation demonstrates the method's reliability by assessing key performance characteristics. researchgate.net

Key HPLC Validation Parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. nih.gov For this compound, this is often demonstrated through forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light to ensure separation from any resulting degradation products. nih.govnih.gov

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.netijpsr.com

Accuracy: The closeness of test results obtained by the method to the true value, often determined by recovery studies of the analyte spiked into a blank matrix. ijrar.orgijcrt.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts), and reproducibility. ijcrt.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. pharmtech.comijpca.org

| Validation Parameter | Typical Acceptance Criteria (as per ICH Q2(R1)) | Purpose |

|---|---|---|

| Accuracy | Typically 98.0% to 102.0% recovery | To determine how close the measured value is to the true value. |

| Precision (RSD) | Repeatability RSD ≤ 2%; Intermediate Precision RSD ≤ 2% | To assess the scatter of results from repeated measurements. |

| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999 | To confirm a proportional relationship between concentration and response. |

| Specificity | Peak purity index > 0.99; No interference at the analyte's retention time | To ensure the signal is solely from the compound of interest. |

| Robustness | RSD ≤ 2% after minor changes (e.g., pH, flow rate) | To check the method's reliability under varied normal test conditions. |

Reversed-Phase HPLC Applications

Reversed-phase HPLC (RP-HPLC) is the most widely used mode of liquid chromatography in pharmaceutical analysis. japer.in It employs a non-polar stationary phase (e.g., C18 or C8 bonded silica) and a polar mobile phase, such as a mixture of water or an aqueous buffer with acetonitrile (B52724) or methanol. ijcrt.org This technique is highly suitable for the separation of moderately polar to non-polar compounds like this compound.

In a typical RP-HPLC method for this compound, the separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase. ijcrt.org By adjusting the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer and the pH of the buffer), the retention time and resolution of this compound from its related substances can be precisely controlled to achieve optimal separation. ijpca.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Related Substances

For the identification and quantification of impurities and degradation products, especially at trace levels, the hyphenated technique of Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally powerful. kuleuven.beamazonaws.com LC-MS combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. kuleuven.be

In this technique, the column eluent from the HPLC system is directed into the ion source of a mass spectrometer. The molecules are ionized (e.g., by electrospray ionization - ESI) and then separated by the mass analyzer based on their mass-to-charge ratio (m/z). This allows for the determination of the molecular weight of the parent drug and any related substances. nih.gov Further structural information can be obtained using tandem mass spectrometry (MS/MS), which involves fragmentation of the parent ions to create a characteristic pattern that can be used for structural elucidation of unknown impurities. chimia.ch This makes LC-MS an indispensable tool for impurity profiling and stability studies of this compound. nih.govchimia.ch

Spectrophotometric Approaches for this compound Analysis

UV-Visible spectrophotometry is a simple, cost-effective, and rapid analytical technique widely used for the quantitative analysis of pharmaceutical compounds that possess a chromophore (a light-absorbing group). The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

For the analysis of this compound, the first step is to determine its wavelength of maximum absorbance (λmax) by scanning a dilute solution in a suitable solvent (e.g., methanol, water, or a buffer) across the UV-Vis spectrum. ijcrt.orgnih.gov A calibration curve is then prepared by measuring the absorbance of a series of standard solutions of known concentrations at this λmax. The concentration of this compound in a sample solution can then be determined by measuring its absorbance and interpolating the value from the calibration curve. While less specific than HPLC, spectrophotometry is highly useful for routine quality control assays of the bulk drug or in simple formulations where interference from excipients is minimal. researchgate.netnih.gov

| Parameter | Description | Application to Etafenone HCl |

|---|---|---|

| Principle | Measurement of light absorption based on Beer-Lambert Law. | Quantification based on the inherent UV absorbance of the molecule. |

| Solvent Selection | A solvent that dissolves the drug and is transparent in the measurement region. | Methanol, ethanol, or specific pH buffers are commonly used. |

| λmax Determination | Scanning a solution to find the wavelength of maximum absorbance. | Provides the highest sensitivity and minimizes interference for analysis. |

| Validation | Validated for linearity, accuracy, and precision as per ICH guidelines. | Ensures the method is reliable for routine quality control assays. |

Quality by Design (QbD) Principles in Analytical Method Development for this compound

Quality by Design (QbD) is a modern, systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. rasayanjournal.co.in When applied to analytical methods, this is termed Analytical QbD (AQbD). pharmtech.comfiocruz.br The goal of AQbD is to design a method that is robust and consistently meets its intended performance criteria throughout its lifecycle. pharmtech.comsemanticscholar.org

The AQbD process for an this compound method would involve several key steps:

Define the Analytical Target Profile (ATP): This involves defining the requirements for the method, such as the need to accurately quantify this compound and separate it from key impurities within a specified timeframe. humanjournals.com

Identify Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the method's performance characteristics (e.g., resolution, peak tailing, accuracy), while CMPs are the variables that can affect the CMAs (e.g., mobile phase pH, column temperature, gradient slope). humanjournals.com

Risk Assessment: Tools like a fishbone diagram are used to identify and rank the method parameters that pose the highest risk to method performance. fiocruz.brhumanjournals.com

Design of Experiments (DoE): A structured, multivariate experimental design is used to study the effects of the identified CMPs on the CMAs. This allows for a comprehensive understanding of the relationships between variables. fiocruz.br

Establish a Method Operable Design Region (MODR): Based on the DoE results, a multidimensional space is defined where variations in method parameters have been shown not to significantly affect method performance. fiocruz.br Working within this region provides operational flexibility and ensures robust method performance.

Define a Control Strategy and Lifecycle Management: A control strategy, including system suitability tests, is established to ensure the method remains in a state of control during routine use. The method's performance is monitored over its lifecycle, allowing for continuous improvement. pharmtech.com

By applying QbD principles, the resulting analytical method for this compound would be more robust, reliable, and less prone to failure during routine use or when transferred between laboratories. rasayanjournal.co.in

Drug Interactions of Etafenone Hydrochloride

Pharmacodynamic Interactions of Etafenone (B1671328) Hydrochloride

Pharmacodynamic interactions occur when one drug alters the effect of another drug at its site of action. In the case of Etafenone hydrochloride, which functions as a vasodilator, its interactions with other vasoactive agents are of primary clinical importance.

Interactions with Hypotensive Agents (e.g., Iloprost)

Concurrent use of this compound with hypotensive agents, such as the prostacyclin analogue Iloprost, can lead to a significant potentiation of blood pressure-lowering effects. Both Etafenone and Iloprost exert vasodilatory effects, but through different mechanisms. Etafenone's mechanism is believed to involve the blockade of calcium channels, while Iloprost activates prostacyclin receptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent smooth muscle relaxation. medex.com.bdwikipedia.org

The simultaneous administration of these agents can result in an additive or synergistic hypotensive effect, which may be beneficial in certain clinical scenarios but also carries the risk of excessive blood pressure reduction, leading to symptoms such as dizziness, syncope, and reflex tachycardia. The interaction is pharmacodynamic in nature, as both drugs directly affect vascular tone. Clinical monitoring of blood pressure is crucial when these agents are used in combination.

Interactions with Vasodilatory Agents (e.g., Isosorbide Mononitrate)

Given that Etafenone also promotes vasodilation, their combined use can lead to a more pronounced reduction in both preload and afterload. This can be therapeutically advantageous in conditions like angina pectoris; however, it also increases the risk of significant hypotension. jvsmedicscorner.comnih.gov The interaction is a clear example of a pharmacodynamic synergism, where two drugs with similar physiological effects produce an amplified response.

Potential for Altered Therapeutic Efficacy with Concomitant Medications (e.g., Patent Blue)

The therapeutic efficacy of this compound can be diminished when used in conjunction with certain substances, such as Patent Blue V. drugbank.com Patent Blue V is a triphenylmethane (B1682552) dye used as a coloring agent in various medical procedures, including lymphography and sentinel node biopsy. wikipedia.orgnih.gov

While the precise mechanism by which Patent Blue V may decrease the therapeutic efficacy of this compound is not well-documented in publicly available literature, it is hypothesized that a form of pharmaceutical interaction or local tissue binding could be involved. It is possible that the dye may interfere with the local distribution or receptor binding of Etafenone, thereby reducing its vasodilatory effect at the target site. It is important to note that Patent Blue V has been associated with allergic reactions, which could potentially confound the clinical picture. nih.govresearchgate.net Further research is needed to fully elucidate the nature of this interaction.

General Considerations for Drug-Drug Interactions in Cardiovascular Therapy

The management of cardiovascular diseases often involves complex medication regimens, a practice known as polypharmacy. This is particularly prevalent in older adult patients who frequently present with multiple comorbidities. hidocdr.comnih.govjapsonline.comproquest.com Polypharmacy significantly increases the risk of drug-drug interactions, which can lead to adverse drug events, reduced therapeutic efficacy, and increased healthcare costs. hidocdr.comahajournals.org

Several key factors contribute to the high prevalence of drug-drug interactions in cardiovascular medicine:

Multiple Comorbidities: Patients with cardiovascular disease often have concurrent conditions such as diabetes, renal impairment, and respiratory diseases, necessitating the use of multiple medications. hidocdr.com

Guideline-Driven Therapies: Clinical practice guidelines for many cardiovascular conditions recommend the use of several evidence-based medications to achieve therapeutic goals. hidocdr.com

Age-Related Physiological Changes: Older adults experience changes in drug metabolism and elimination, making them more susceptible to the effects of drug interactions. hidocdr.com

Adverse Effects and Safety Considerations of Etafenone Hydrochloride

Cardiovascular Safety Profile and Potential Proarrhythmic Effects

As a compound related to Class 1C antiarrhythmic agents like propafenone (B51707), etafenone (B1671328) hydrochloride's cardiovascular safety profile is of primary concern. Class 1C agents are known for their potential to induce or worsen arrhythmias, a phenomenon known as a proarrhythmic effect.

Key Cardiovascular Considerations:

Effects on Cardiac Conduction: These agents act by blocking sodium channels in the cardiac cells, which slows the conduction velocity across the myocardium nih.govpatsnap.com. This can lead to a prolongation of the QRS duration on an electrocardiogram (ECG) nih.gov.

Negative Inotropic Effects: Propafenone also exhibits beta-adrenergic blocking properties, which can decrease heart rate and myocardial contractility patsnap.com. This can be problematic in patients with pre-existing heart failure drugs.com.

Research Findings on Related Compounds (Propafenone)

| Adverse Effect | Description | Incidence |

|---|---|---|

| Proarrhythmia | New or worsened ventricular or supraventricular arrhythmias. | Reported as high as 5-10% nih.gov |

| QRS Prolongation | Widening of the QRS complex on an ECG due to slowed conduction. | A known effect of Class 1C agents nih.gov. |

| Hypotension | Low blood pressure. | Can occur, particularly with increased exposure to the drug drugs.comnih.gov. |

Hematological Considerations (e.g., Agranulocytosis, based on related compounds)

Although rare, serious hematological adverse effects have been associated with drugs structurally similar to etafenone. The most significant of these is agranulocytosis, a severe reduction in the number of neutrophils (a type of white blood cell), which leaves patients highly susceptible to infection frontiersin.orgclevelandclinic.org.

Agranulocytosis: Propafenone has been reported to cause agranulocytosis nih.gov. Idiosyncratic drug-induced agranulocytosis is a rare but potentially fatal condition, with an estimated incidence in Europe of 1.6 to 9.2 cases per million people annually mdpi.com. The condition is characterized by a neutrophil count below 0.5 x 10⁹/L mdpi.com.

Risk Factors: Increasing age and female sex have been identified as potential risk factors for developing drug-induced agranulocytosis mdpi.com.

Clinical Presentation: The onset of agranulocytosis is often marked by symptoms of infection, such as fever, sore throat, malaise, weakness, and chills frontiersin.orgmhmedical.com. Without prompt medical intervention and discontinuation of the causative drug, it can progress to severe sepsis and death frontiersin.org. The mortality rate for drug-related agranulocytosis can be between 5% and 10% in Western countries nih.gov.

Characteristics of Drug-Induced Agranulocytosis

| Feature | Description |

|---|---|

| Definition | A severe reduction in neutrophil count, often defined as <0.5 x 10⁹/L mdpi.com. |

| Incidence | Rare, estimated at 1.6-9.2 cases per million per year in Europe mdpi.com. |

| Symptoms | Fever, sore throat, chills, and other signs of infection frontiersin.orgmhmedical.com. |

| Mortality | Can be as high as 5-10% even with treatment nih.gov. |

Platelet Aggregation: Studies have shown that etafenone hydrochloride has an inhibitory effect on platelet aggregation induced by collagen and arachidonic acid nih.gov. This antiplatelet effect is another important hematological consideration.

Hepatic and Renal Function Considerations (based on related compounds)

The metabolism and excretion pathways of a drug are critical to its safety profile, particularly in patients with pre-existing liver or kidney disease.

Hepatic Metabolism: Propafenone is primarily metabolized by the cytochrome P-450 (CYP) isoenzyme system in the liver, specifically CYP2D6, CYP1A2, and CYP3A4 nih.gov. Patients with impaired hepatic function may experience higher plasma concentrations of the drug, potentially increasing the risk of adverse effects. Therefore, caution is warranted when considering etafenone for patients with liver disease.